molecular formula C17H11NO8 B117550 Aristolochic acid E CAS No. 107259-48-3

Aristolochic acid E

Cat. No. B117550
M. Wt: 357.3 g/mol
InChI Key: ZRCMNWRTDNPVFL-UHFFFAOYSA-N
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Description

Synthesis Analysis

A versatile approach to the synthesis of the AAs and their major metabolites was devised based primarily on a Suzuki-Miyaura coupling reaction . The key to success lies in the preparation of a common ring-A precursor . This approach was used to synthesize AAs I-IV and several other related compounds .


Molecular Structure Analysis

Aristolochic acid analogues (AAAs) were separated in gas phase based on the difference of their ion mobility (K0), and then identified based on their K0 values, m/z, and product ions from MS/MS .


Chemical Reactions Analysis

A method for rapid characterization of AAAs in serum was developed using ion mobility spectrometry coupled with mass spectrometry (IMS-MS) . AAAs were separated in gas phase based on the difference of their ion mobility (K0), and then identified based on their K0 values, m/z, and product ions from MS/MS .


Physical And Chemical Properties Analysis

Aristolochic acids are slightly soluble in water . They have a molar mass of 341.275 g·mol−1 and appear as a yellow powder . Their melting point ranges from 260 to 265 °C .

Scientific Research Applications

1. Research Trends and Future Directions

A comprehensive analysis of 60 years of aristolochic acid research highlights key areas for future exploration, including its antitumor efficacy, immune activity, and analytical chemistry advancements. This bibliometric study offers valuable insights into the evolving research trends and potential future applications of aristolochic acids (Zhou et al., 2019).

2. Role in Pain Treatment and Kidney Disease

Aristolochic acid, derived from plants used in traditional pain treatments, has been studied for its effects on potassium channels, which are potential therapeutic targets for pain management. However, its association with renal diseases such as Balkan endemic nephropathy highlights the need for cautious application in therapeutic contexts (Veale & Mathie, 2016).

3. Hepatocellular Carcinoma Risk in HBV Patients

Research indicates a significant dose-response relationship between aristolochic acid consumption and the risk of hepatocellular carcinoma, particularly in patients with hepatitis B virus infection. This study emphasizes the need for careful consideration of aristolochic acid use in vulnerable populations (Chen et al., 2018).

4. Renal Toxicity and Clinical Applications

Investigations into the renal toxicological mechanisms of aristolochic acid highlight its dual nature – offering beneficial medicinal properties while posing risks of kidney damage. This underscores the importance of developing safe pharmaceutical formulations to harness its therapeutic potential while minimizing toxicity (Wang Li, 2013).

5. Aristolochic Acid-Associated Urothelial Cancer

A study on urothelial cancer in Taiwan reveals a strong association with aristolochic acid, emphasizing its carcinogenic potential. The research underscores the significance of exposure to aristolochic acid in the development of urothelial carcinoma, raising important public health concerns (Chen et al., 2012).

6. Epidemiology and Treatment of Aristolochic Acid Nephropathy

Aristolochic acid nephropathy (AAN) is marked by kidney injury and a high prevalence of urothelial carcinomas. Understanding the epidemiology and limited treatment options for AAN is crucial for managing this condition and mitigating its health impacts (Luciano & Perazella, 2014).

Safety And Hazards

Aristolochic acids are highly toxic . They are suspected of causing the severe kidney disease Balkan endemic nephropathy (BEN) that is widespread in the Balkan Peninsula of Europe . Aristolochic acids are considered to be one of the most potent carcinogens, especially AA-I and AA-II .

Future Directions

Five pertinent suggestions for future research into aristolochic acid are offered :

  • Further efforts should be devoted to the research and review work related to analytical chemistry .

properties

IUPAC Name

8-hydroxy-9-methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO8/c1-24-11-3-2-7-8(15(11)19)4-10(18(22)23)13-9(17(20)21)5-12-16(14(7)13)26-6-25-12/h2-5,19H,6H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRCMNWRTDNPVFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC(=C3C(=CC4=C(C3=C2C=C1)OCO4)C(=O)O)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40147983
Record name Aristolochic acid E
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40147983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aristolochic acid E

CAS RN

107259-48-3
Record name Aristolochic acid E
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107259483
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aristolochic acid E
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40147983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
DS Han, BS Chung, HJ Chi, HS Lee - Korean Journal of …, 1989 - koreascience.kr
… cl Aristolochia contortao)X = magnoflorine, aristolochic acid A, aristolochic acid E가 분리되었다는 보고가 있을 뿐 그 성분 과 작용에 관한 現代樂學的)인 가 거의 $以普c 柔料9性寸C料,著者…
Number of citations: 9 koreascience.kr
R Nishida, H Fukami - Journal of Chemical Ecology, 1989 - Springer
… To adopt the traditional nomenclature, we here propose the name aristolochic acid E for the latter compound. AA-I, II, III, and AA-D were identified by spectrometric analysis and …
Number of citations: 124 link.springer.com
AM Petrescu, MV Putz, FC Ifrim, G Ilia… - … Computer-Aided Drug …, 2021 - ingentaconnect.com
Background: This study is one of the dynamics molecular docking that presents the interactions between a molecular model of the mixture of humic acid structure and 18 aristolochic …
Number of citations: 5 www.ingentaconnect.com
SE Okhale, HO Egharevba, OJ Okpara… - Journal of Medicinal …, 2019 - academicjournals.org
Aristolochic acids are naturally occurring biomolecules found in plants of the genus Aristolochia and Asarum belonging to the family Aristolochiaceae. They are reported to be …
Number of citations: 8 academicjournals.org
CAH Fernandes, FF Cardoso, WGL Cavalcante… - PLoS …, 2015 - journals.plos.org
One of the main challenges in toxicology today is to develop therapeutic alternatives for the treatment of snake venom injuries that are not efficiently neutralized by conventional serum …
Number of citations: 47 journals.plos.org
GFE Scherer, B Arnold - Planta, 1997 - Springer
Auxin and elicitors reportedly activate phospolipase A. A number of inhibitors known to inhibit animal phospholipase A 2 were tested for their ability to inhibit hormone and fusicoccin-…
Number of citations: 47 link.springer.com
FC Lou, LS Ding, MY Wu, LL Li - Yao xue xue bao= Acta …, 1986 - europepmc.org
… The structure of aristolochic acid E] - Abstract - Europe PMC … The structure of aristolochic acid E] …
Number of citations: 1 europepmc.org
V Kumar, AK Prasad, VS Parmar - Natural product reports, 2003 - pubs.rsc.org
Covering: 1982 to June 2003 Aristolactams, having a phenanthrene chromophore are a small group of compounds mainly found in the Aristolochiaceae together with the aristolochic …
Number of citations: 210 pubs.rsc.org
W Tang, G Eisenbrand, W Tang… - Chinese Drugs of Plant …, 1992 - Springer
… contorta, aristolochic acid A and a new compound aristolochic acid E (21-20), were isolated … The structure of aristolochic acid E. Acta Pharm Sin 21:702-705 24. Ding LS, Ho MS, Lou …
Number of citations: 0 link.springer.com
J Michl - 2014 - search.proquest.com
Aristolochia species are toxic plants used as herbal medicines worldwide. They are known to cause aristolochic acid nephropathy (AAN), a disease associated with kidney failure and …
Number of citations: 2 search.proquest.com

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